molecular formula C22H21F3N6O2 B606531 N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide

Cat. No.: B606531
M. Wt: 458.4 g/mol
InChI Key: ILUKRINUNLAVMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

CC-90003 is synthesized through a series of chemical reactions involving the formation of a pyrimidine core and subsequent functionalization to introduce specific substituents. The synthetic route typically involves:

Industrial Production Methods

The industrial production of CC-90003 involves scaling up the laboratory synthesis to produce larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

CC-90003 primarily undergoes covalent binding reactions with its target proteins. It forms irreversible bonds with the active sites of ERK1/2, leading to the inhibition of their activity .

Common Reagents and Conditions

The synthesis of CC-90003 involves reagents such as trifluoromethylating agents, methoxy and methyl substituents, and acrylamide precursors. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products Formed

The major product formed from the synthesis of CC-90003 is the final compound itself, characterized by its specific functional groups and molecular structure. The purity and identity of the compound are confirmed through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

CC-90003 has a wide range of scientific research applications, particularly in the fields of oncology and molecular biology:

Biological Activity

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide, also known by its CAS number 1621999-82-3, is a compound that has garnered attention for its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in tumor cell lines, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H21F3N6O2
  • Molecular Weight : 458.44 g/mol
  • CAS Number : 1621999-82-3
    These properties suggest a complex structure that may contribute to its biological activity.

The compound is designed as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. The trifluoromethyl group and the pyrimidine moiety are key features that enhance its binding affinity and selectivity towards EGFR.

Key Mechanisms:

  • Inhibition of EGFR Kinase Activity : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that promotes cell proliferation.
  • Induction of Apoptosis : Research indicates that treatment with this compound can induce early apoptosis in cancer cells, particularly in A549 lung cancer cells .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase, which is critical for halting the progression of cancer .

Biological Activity Data

A series of studies have evaluated the biological activity of this compound against various tumor cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (μM) Mechanism Observed
A5490.35Induces apoptosis
MCF-73.24Cell cycle arrest in G2/M phase
PC-35.12Inhibition of EGFR signaling

These results indicate that the compound exhibits significant antitumor activity across different cancer types, making it a promising candidate for further development.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on A549 Cells : A study demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers compared to untreated controls .
  • Combination Therapy Trials : In combination with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting potential for use in multi-drug regimens targeting resistant cancer phenotypes .
  • In Vivo Studies : Preliminary in vivo studies indicated significant tumor regression in xenograft models treated with this compound, further supporting its potential as an effective anticancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example:

  • Step 1 : React a pyrimidine precursor (e.g., 5-(trifluoromethyl)pyrimidin-4-amine) with 2-methoxy-5-methylpyridin-4-amine under Buchwald-Hartwig conditions to form the central pyrimidine-pyridine scaffold .
  • Step 2 : Introduce the prop-2-enamide group via acylation, using acryloyl chloride in the presence of a base like triethylamine.
  • Purity Assurance : Monitor reactions with HPLC and confirm structural integrity via 1H NMR^{1}\text{H NMR} (e.g., verifying methoxy proton signals at δ 3.8–4.0 ppm) and mass spectrometry. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic methods are critical for confirming its structural conformation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} to verify substituent positions. For example, the trifluoromethyl group (CF3\text{CF}_3) shows distinct 19F NMR^{19}\text{F NMR} signals near δ -60 ppm .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., pyrimidine and pyridine planes) to confirm spatial orientation. In similar compounds, angles of 12–15° between rings are common, influencing bioactivity .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm1^{-1}) and N-H bends (~1550 cm1^{-1}) to validate the prop-2-enamide group .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with modified pyridine or pyrimidine substituents?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2/XPhos) for coupling reactions. In pyrimidine derivatives, Pd-based catalysts improve yields by 20–30% compared to Cu-mediated methods .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) for acylation steps to enhance solubility of intermediates.
  • Temperature Control : For trifluoromethyl group stability, maintain reactions below 80°C to prevent decomposition .

Q. What computational strategies predict binding affinities with kinase targets (e.g., EGFR or BRAF)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the pyrimidine core and kinase ATP-binding pockets. Focus on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the trifluoromethyl group in hydrophobic pockets.
  • QSAR Models : Train models using descriptors like LogP and polar surface area to correlate substituent effects (e.g., methoxy vs. methyl groups) with IC50_{50} values .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Assay Validation : Replicate in vitro assays under physiological pH/temperature. For instance, adjust cell media pH to 7.4 if initial tests used non-standard conditions .
  • Metabolite Profiling : Use LC-MS to identify in vivo degradation products (e.g., hydrolysis of the enamide group) that may reduce efficacy .
  • Structural Analog Comparison : Compare with compounds like N-(4-methoxyphenyl)-pyrimidin-4-amine derivatives, where methoxy groups enhance membrane permeability but reduce metabolic stability .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50​ values across different kinase assays?

Methodological Answer:

  • Kinase Panel Profiling : Test the compound against a standardized panel (e.g., Eurofins KinaseProfiler) to control for assay variability.
  • ATP Concentration Calibration : Ensure ATP levels match physiological conditions (1–10 mM). Higher ATP can artificially inflate IC50_{50} values .
  • Orthogonal Assays : Validate results using thermal shift assays (TSA) to measure target engagement independently of enzymatic activity .

Q. Structural and Functional Insights

Q. What role does the trifluoromethyl group play in target selectivity and off-target effects?

Methodological Answer:

  • Hydrophobic Interactions : The CF3\text{CF}_3 group enhances binding to hydrophobic pockets in kinases (e.g., BRAF V600E mutant) but may increase off-target binding to carbonic anhydrases.
  • Electron-Withdrawing Effects : Use density functional theory (DFT) to calculate charge distribution; the CF3\text{CF}_3 group reduces electron density on the pyrimidine ring, altering hydrogen-bonding patterns .

Q. Experimental Design Table

Parameter Optimization Strategy Key Evidence
Reaction YieldPd/XPhos catalysis, DMF solvent, 70°C
Bioactivity ValidationATP-calibrated kinase assays + TSA
Structural ConfirmationX-ray crystallography (dihedral angles > 10°)

Properties

IUPAC Name

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUKRINUNLAVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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